molecular formula C9H10N2O B2945753 2,7-Dimethyl-1,3-benzoxazol-5-amine CAS No. 1231749-61-3

2,7-Dimethyl-1,3-benzoxazol-5-amine

Cat. No.: B2945753
CAS No.: 1231749-61-3
M. Wt: 162.192
InChI Key: JWUCIYGFWUQDEC-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,3-benzoxazol-5-amine is a chemical compound based on the benzoxazole scaffold, a fused bicyclic aromatic structure known for its significant potential in medicinal chemistry and drug discovery . The benzoxazole core is a privileged structure in the design of novel bioactive molecules due to its ability to interact with diverse biological targets . This particular derivative, featuring methyl and amine substituents, is offered as a building block for the research and development of new therapeutic agents. Benzoxazole derivatives, as a class, have demonstrated a wide spectrum of biological activities in scientific research. They are frequently investigated for their potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, this chemotype has shown promising anticancer activity in vitro against various cell lines, including human colorectal carcinoma (HCT116), with studies indicating mechanisms that may involve the inhibition of specific enzymes like DNA gyrase or the induction of apoptosis . The structural features of the benzoxazole ring, which serves as an isostere for nucleic acid bases, allow these compounds to interact effectively with enzymes and receptors in biological systems . Researchers utilize 2,7-Dimethyl-1,3-benzoxazol-5-amine as a key intermediate in synthetic organic chemistry. It can be employed in the construction of more complex molecular architectures, in molecular docking studies to identify potential modes of action, and in the development of structure-activity relationships (SAR) for various disease targets . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,7-dimethyl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCIYGFWUQDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2,7 Dimethyl 1,3 Benzoxazol 5 Amine

Intrinsic Reactivity of the Benzoxazole (B165842) Heterocycle

The benzoxazole core, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, exhibits a unique reactivity profile. The aromatic benzene portion is susceptible to electrophilic attack, while the oxazole moiety can, under certain conditions, undergo nucleophilic reactions.

The benzene ring of 2,7-dimethyl-1,3-benzoxazol-5-amine is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino group at position 5 and the methyl group at position 7. dalalinstitute.compressbooks.pub The amino group is a strong activating group and directs incoming electrophiles primarily to the positions ortho and para to it. The methyl group is a weaker activating group, also directing ortho and para.

In this specific molecule, the amino group at C5 strongly activates the C4 and C6 positions for electrophilic attack. The methyl group at C7 further activates the C6 and C8 (ortho and para) positions, although C8 is part of the oxazole ring. Consequently, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the C6 position being particularly favored due to the combined activating effects of both the amino and methyl groups.

Common electrophilic aromatic substitution reactions that 2,7-dimethyl-1,3-benzoxazol-5-amine is expected to undergo include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, likely at the C6 position.

Nitration: Introduction of a nitro group (-NO2), which is anticipated to add to the C6 position. masterorganicchemistry.comlumenlearning.commsu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H), also expected to favor the C6 position. masterorganicchemistry.comlumenlearning.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, although the presence of the strongly activating amino group can lead to side reactions and may require protection.

Electrophilic Aromatic Substitution Reaction Expected Major Product Key Reagents
Bromination6-Bromo-2,7-dimethyl-1,3-benzoxazol-5-amineBr2, FeBr3
Nitration2,7-Dimethyl-6-nitro-1,3-benzoxazol-5-amineHNO3, H2SO4
Sulfonation5-Amino-2,7-dimethyl-1,3-benzoxazol-6-sulfonic acidFuming H2SO4

The oxazole ring is generally electron-rich and therefore not highly susceptible to nucleophilic attack. However, nucleophilic substitution can occur at the C2 position, particularly if a good leaving group is present. wikipedia.orgsemanticscholar.orgtandfonline.com In the case of 2,7-dimethyl-1,3-benzoxazol-5-amine, the C2 position is substituted with a methyl group, which is not a good leaving group. Therefore, direct nucleophilic attack at the C2 position is unlikely under normal conditions.

However, transformation of the C2-methyl group could potentially install a leaving group, making it susceptible to nucleophilic displacement. For instance, oxidation of the methyl group to a hydroxymethyl or carboxyl group, followed by conversion to a sulfonate ester or acyl halide, could facilitate nucleophilic substitution.

Transformations Involving the Amino Group at Position 5

The primary amino group at position 5 is a key site for a variety of chemical transformations, allowing for the derivatization and elaboration of the benzoxazole scaffold. researchgate.net

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic, enabling a range of derivatization reactions. These reactions are crucial for modifying the compound's properties and for building more complex molecules.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Arylation: Reaction with aryl halides, often catalyzed by transition metals (e.g., Buchwald-Hartwig amination), to form diarylamines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid (HNO2) to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

Derivatization Reaction Product Type Typical Reagents
AcylationAmideAcetyl chloride, Acetic anhydride
AlkylationSecondary AmineMethyl iodide
ArylationDiarylaminePhenyl bromide, Pd catalyst
SulfonylationSulfonamidep-Toluenesulfonyl chloride
DiazotizationDiazonium SaltNaNO2, HCl

The amino group at C5 can participate in cyclization reactions to form additional fused ring systems. researchgate.net This is a powerful strategy for the synthesis of novel polycyclic heterocyclic compounds. Such reactions typically involve reacting the amino group with a bifunctional electrophile.

For example, reaction with a β-ketoester could lead to the formation of a fused pyridinone ring (a Doebner-von Miller-type reaction). Similarly, reaction with diketene (B1670635) could yield a fused acetoacetamide (B46550) derivative, which could then be cyclized to form a pyridone ring. The specific outcome of these reactions would depend on the chosen reagents and reaction conditions.

Influence of Methyl Substituents at Positions 2 and 7 on Reaction Selectivity and Rate

The methyl groups at positions 2 and 7 exert both electronic and steric effects that influence the reactivity of the molecule.

The methyl group at position 2 has a modest electron-donating effect on the oxazole ring, which can slightly influence the basicity of the nitrogen atom. Sterically, it hinders the approach of reagents to the C2 position and the adjacent nitrogen atom of the oxazole ring.

The methyl group at position 7 has a more pronounced effect on the reactivity of the benzene ring. Its electron-donating inductive effect enhances the electron density of the aromatic ring, increasing the rate of electrophilic aromatic substitution. nih.goveuropeanreview.org As mentioned earlier, it also contributes to the regioselectivity of these substitutions by directing incoming electrophiles to the ortho and para positions. The steric bulk of the C7-methyl group can disfavor substitution at the adjacent C6 position to some extent, although the strong directing effect of the C5-amino group is likely to overcome this steric hindrance in many cases.

Advanced Functionalization Techniques for Modifying the 2,7-Dimethyl-1,3-benzoxazol-5-amine Scaffold

The inherent reactivity of the 2,7-dimethyl-1,3-benzoxazol-5-amine core, characterized by an electron-rich aromatic system and a nucleophilic amino group, allows for a variety of functionalization reactions. Modern synthetic strategies, including cross-coupling reactions and C-H activation, provide powerful tools for the elaboration of this heterocyclic framework.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the 2,7-dimethyl-1,3-benzoxazol-5-amine scaffold, these methods can be employed to introduce a wide range of functional groups, thereby modulating its physicochemical properties.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are particularly relevant. While direct experimental data on 2,7-dimethyl-1,3-benzoxazol-5-amine is limited, the reactivity of the benzoxazole core suggests that the aromatic ring can be functionalized, for instance, by converting the amino group into a diazonium salt followed by a Sandmeyer-type reaction, or by introducing a halogen to facilitate subsequent cross-coupling.

Copper-catalyzed reactions also offer a viable pathway for functionalization. These methods are often complementary to palladium-catalyzed transformations and can be particularly effective for C-N and C-O bond formation. For example, a domino copper-catalyzed C-N/C-O cross-coupling has been reported for the synthesis of benzoxazoles from primary amides and o-dihaloarenes.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalization of the substrate, such as halogenation, thereby streamlining synthetic sequences. For the 2,7-dimethyl-1,3-benzoxazol-5-amine scaffold, C-H activation could potentially occur at several positions on the benzene ring, directed by the existing substituents. The amino group or the oxazole nitrogen could act as directing groups to guide the metal catalyst to a specific C-H bond.

For instance, palladium-catalyzed C-H functionalization directed by an amine group has been demonstrated under ambient conditions for various substrates. Ruthenium-catalyzed C-H olefination is another advanced technique that could be applied to introduce alkenyl groups onto the benzoxazole ring system.

The table below summarizes potential advanced functionalization reactions applicable to the 2,7-dimethyl-1,3-benzoxazol-5-amine scaffold, based on established methodologies for related benzoxazole systems.

Reaction TypeCatalyst/ReagentsPotential Functionalization SiteProduct Type
Suzuki-Miyaura CouplingPd catalyst, boronic acid/ester, baseAryl-X (X=Br, I)Aryl-substituted benzoxazole
Heck CouplingPd catalyst, alkene, baseAryl-X (X=Br, I)Alkenyl-substituted benzoxazole
Buchwald-Hartwig AminationPd catalyst, amine, baseAryl-X (X=Br, I)N-Aryl/alkyl-substituted benzoxazole amine
Copper-Catalyzed C-N CouplingCu catalyst, amine/amide, baseAryl-X (X=Br, I)N-Aryl/alkyl-substituted benzoxazole amine
Direct C-H ArylationPd or Ru catalyst, aryl halideAromatic C-HAryl-substituted benzoxazole
Direct C-H OlefinationRu or Pd catalyst, alkeneAromatic C-HAlkenyl-substituted benzoxazole

It is important to note that the specific conditions and outcomes for these reactions on the 2,7-dimethyl-1,3-benzoxazol-5-amine scaffold would require experimental validation. The electronic effects of the two methyl groups and the amino group, as well as steric hindrance, would play a significant role in determining the regioselectivity and efficiency of these transformations.

Comprehensive Spectroscopic and Structural Characterization of 2,7 Dimethyl 1,3 Benzoxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be established.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 2,7-Dimethyl-1,3-benzoxazol-5-amine, distinct signals are expected for the aromatic protons, the amine protons, and the protons of the two methyl groups. The spectrum is typically recorded in a solvent like DMSO-d₆, which can help in observing exchangeable protons like those of the amine group. researchgate.net

The key expected signals are:

Amine (NH₂) Protons: A broad singlet is anticipated for the two protons of the primary amine group at the C-5 position. The chemical shift for amine protons can vary but typically appears in the range of δ 3.0-5.0 ppm in DMSO-d₆. This signal's broadness is due to quadrupole broadening and chemical exchange.

Aromatic Protons: The benzene (B151609) portion of the molecule contains two aromatic protons at the C-4 and C-6 positions. These protons are expected to appear as singlets due to the substitution pattern which isolates them from having adjacent proton neighbors for spin-spin coupling. Their chemical shifts are influenced by the electron-donating effects of the amine and methyl groups. The proton at C-6 would likely be more shielded (shifted upfield) than the proton at C-4. Expected shifts are in the δ 6.0-7.0 ppm range.

Methyl (CH₃) Protons: Two distinct singlets are expected for the two methyl groups. Since they are attached to different positions on the benzoxazole (B165842) ring (C-2 and C-7), their electronic environments are non-equivalent. Methyl groups on an aromatic system typically resonate in the δ 2.0-2.5 ppm region. chemistrysteps.com

The absence of complex splitting patterns (doublets, triplets) for the aromatic protons is a key identifying feature, simplifying the spectrum significantly.

Table 1: Predicted ¹H NMR Spectral Data for 2,7-Dimethyl-1,3-benzoxazol-5-amine

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
~6.5-6.8Singlet1HAr-H (H-6)
~6.8-7.1Singlet1HAr-H (H-4)
~3.5-5.0Broad Singlet2H-NH₂
~2.3-2.5Singlet3H2-CH₃
~2.2-2.4Singlet3H7-CH₃

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. In broadband decoupled ¹³C NMR, each unique carbon atom typically appears as a single line. libretexts.org For the symmetric 2,7-Dimethyl-1,3-benzoxazol-5-amine (molecular formula C₉H₁₀N₂O), a total of 9 distinct carbon signals are expected.

The predicted chemical shifts are:

Aromatic and Heterocyclic Carbons: The seven carbons of the benzoxazole core are expected to resonate in the downfield region (δ 90-165 ppm). The carbon atom C-2, being part of the C=N bond and adjacent to oxygen, would be the most deshielded, appearing around δ 160-165 ppm. Carbons bearing the oxygen (C-7a) and nitrogen (C-3a) atoms will also be significantly downfield. The carbon attached to the amine group (C-5) would be shifted downfield due to the nitrogen's electronegativity but shielded by its electron-donating resonance effect.

Methyl Carbons: The two methyl carbons (at C-2 and C-7) will appear in the upfield region of the spectrum, typically between δ 10-25 ppm. amazonaws.com

Table 2: Predicted ¹³C NMR Spectral Data for 2,7-Dimethyl-1,3-benzoxazol-5-amine

Chemical Shift (δ ppm)Assignment
~162C-2
~148C-7a
~145C-5
~140C-3a
~120C-7
~115C-6
~100C-4
~207-CH₃
~152-CH₃

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show a cross-peak between the aromatic proton signal at ~6.5-6.8 ppm and the carbon signal at ~115 ppm, confirming the H-6/C-6 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. Key expected correlations for 2,7-Dimethyl-1,3-benzoxazol-5-amine would include:

Correlations from the 2-CH₃ protons to the C-2 carbon.

Correlations from the 7-CH₃ protons to the C-7, C-7a, and C-6 carbons.

Correlations from the H-4 proton to carbons C-5, C-7a, and C-3a.

Correlations from the H-6 proton to carbons C-5, C-7, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A NOESY spectrum would show a cross-peak between the protons of the 7-CH₃ group and the H-6 proton, confirming their spatial proximity on the aromatic ring. researchgate.netunibo.it

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the molecule's functional groups. rsc.org

N-H Stretching: The primary amine group (-NH₂) should exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=N Stretching: The imine C=N bond within the oxazole (B20620) ring is expected to show a strong absorption around 1630-1660 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-ether C-O stretching of the oxazole ring typically results in a strong band around 1200-1250 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1590-1650 cm⁻¹, which may overlap with C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds and symmetric vibrations often give strong Raman signals. The aromatic ring and C=N stretching vibrations are expected to be prominent in the Raman spectrum.

Table 3: Predicted IR Absorption Bands for 2,7-Dimethyl-1,3-benzoxazol-5-amine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500Symmetric & Asymmetric Stretch-NH₂ (Amine)
3020-3100StretchAromatic C-H
2850-2960StretchAliphatic C-H (Methyl)
1630-1660StretchC=N (Oxazole ring)
1450-1600StretchC=C (Aromatic ring)
1200-1250StretchC-O (Oxazole ring)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. ptfarm.pl

Molecular Ion Peak: For 2,7-Dimethyl-1,3-benzoxazol-5-amine (C₉H₁₀N₂O), the calculated monoisotopic mass is 162.0793 g/mol . High-resolution mass spectrometry (HRMS) should detect the molecular ion peak ([M]⁺) at an m/z value consistent with this mass, confirming the elemental composition. acs.org

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the loss of a methyl group (•CH₃, 15 Da) to form a stable cation at m/z 147.

Loss of HCN: Cleavage of the oxazole ring could lead to the loss of a hydrogen cyanide molecule (HCN, 27 Da).

Retro-Diels-Alder type cleavage: The benzoxazole ring system can undergo characteristic cleavages, leading to smaller, stable fragments.

The resulting mass spectrum, with its specific molecular ion and fragment ions, serves as a crucial piece of evidence for the compound's identity. scispace.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Absorption: The benzoxazole core is a chromophore, and its extended π-conjugated system is expected to absorb UV radiation. The presence of the electron-donating amine (-NH₂) and methyl (-CH₃) groups acts as auxochromes, which typically cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted benzoxazole. researchgate.net Multiple absorption bands corresponding to π → π* transitions are anticipated, likely in the range of 250-350 nm.

Fluorescence Spectroscopy: Many benzoxazole derivatives are known to be fluorescent. scispace.com Upon excitation at its absorption maximum, 2,7-Dimethyl-1,3-benzoxazol-5-amine may exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum would provide additional characteristic data and could be sensitive to solvent polarity and pH due to the presence of the basic amine group.

X-ray Crystallography for Solid-State Structural Determination

For instance, studies on other benzoxazoles, such as 2-(4-aminophenyl)-1,3-benzoxazole, have revealed important structural details. In this related compound, the benzoxazole ring system was found to be nearly planar, with a dihedral angle of 11.8(1)° between it and the adjacent benzene ring. researchgate.net The crystal structure is stabilized by intermolecular N—H···N hydrogen bonds and π–π stacking interactions, which organize the molecules into a two-dimensional network. researchgate.net Similarly, the crystal structure of 6-bromo-1,3-benzoxazol-2(3H)-one shows a monoclinic space group with the structure stabilized by N-H···O hydrogen bonds. ptfarm.pl

While no specific crystallographic data for 2,7-Dimethyl-1,3-benzoxazol-5-amine has been reported, it is anticipated that its crystal structure would also feature a planar benzoxazole core. The methyl and amine substituents would influence the crystal packing through steric and hydrogen bonding interactions, respectively.

Table 1: Representative Crystallographic Data for Related Benzoxazole Derivatives

Compound NameCrystal SystemSpace GroupKey Intermolecular Interactions
2-(4-Aminophenyl)-1,3-benzoxazoleOrthorhombicPca2₁N—H···N hydrogen bonds, π–π stacking
6-Bromo-1,3-benzoxazol-2(3H)-oneMonoclinicP2₁/cN—H···O hydrogen bonds, C—H···O interactions
[ZnCl₂(2-amino-5-chlorobenzoxazole)₂]MonoclinicP2₁/cN-H···Cl hydrogen bonds

This table presents data for related compounds to illustrate the type of information obtained from X-ray crystallography, as specific data for 2,7-Dimethyl-1,3-benzoxazol-5-amine is not available.

Chromatographic Methods for Compound Purity and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed for benzoxazole derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For amines and related compounds, pre-column derivatization is often used to enhance detection. Reagents like dansyl chloride and 4-chloro-7-nitrobenzo-2,1,3-oxadiazole (NBD-Cl) react with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection by a fluorescence detector (FLD). researchgate.netmdpi.comacs.org A typical HPLC method for benzoxazole derivatives might involve a reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. acs.orgresearchgate.net

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. The analysis of various benzoxazole and related heterocyclic compounds has been reported using GC-MS, which provides both retention time data for separation and mass spectra for structural identification. ijfe.orgwjpls.org

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of compound purity. beilstein-journals.org For the purification of benzoxazole derivatives, flash column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is frequently employed, with solvent systems such as petroleum ether/ethyl acetate (B1210297) or chloroform/methanol. researchgate.netbeilstein-journals.orgresearchgate.net

Table 2: General Chromatographic Conditions for the Analysis of Benzoxazole Derivatives

TechniqueStationary PhaseMobile Phase/EluentDetectionApplication
HPLCC18 Reversed-PhaseAcetonitrile/Water or Methanol/Buffer GradientUV or Fluorescence (with derivatization)Purity assessment, Quantification
GC-MSCapillary Column (e.g., 5% diphenyl/95% dimethyl polysiloxane)Helium (carrier gas)Mass SpectrometrySeparation and identification of volatile derivatives
Flash ChromatographySilica Gel or AluminaPetroleum Ether/Ethyl Acetate, Chloroform/Methanol---Purification of crude product

This table provides generalized conditions based on methods used for related benzoxazole compounds, as specific methods for 2,7-Dimethyl-1,3-benzoxazol-5-amine are not detailed in the literature.

Advanced Academic Applications of 2,7 Dimethyl 1,3 Benzoxazol 5 Amine and Benzoxazole Derivatives Non Prohibited

Supramolecular Chemistry and Molecular Recognition Phenomena

The inherent structural and electronic features of benzoxazole (B165842) derivatives make them excellent candidates for constructing complex supramolecular assemblies and for applications in molecular recognition. Their ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, is central to their utility in this field. chemistryjournal.netnajah.edu

Benzoxazole-containing macrocycles have been designed as sophisticated host molecules for the selective recognition of specific guest ions or molecules. mdpi.com For instance, a fluorescent macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore within a polyamine cyclophane has been synthesized. mdpi.com This macrocyclic structure provides a pre-organized cavity that demonstrates selectivity in binding, a key principle in supramolecular chemistry. mdpi.com

Furthermore, chromenone-benzoxazole based receptors have been developed for the chiral recognition of lactic acid derivatives. acs.org The specific spatial arrangement of the benzoxazole and chromenone moieties creates a chiral pocket that can differentiate between enantiomers of the guest molecule. acs.orgresearchgate.net This highlights the potential of benzoxazole derivatives in the development of sensors for chiral molecules, which is of significant interest in the pharmaceutical and biological sciences. The interaction between the receptor and the guest is governed by a combination of hydrogen bonding and other weak intermolecular forces, leading to the formation of a diastereomeric complex that can be detected spectroscopically. acs.org

Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

The nitrogen and oxygen atoms within the benzoxazole ring system are effective coordination sites for a wide array of metal ions, making benzoxazole derivatives valuable ligands in coordination chemistry. core.ac.ukresearchgate.net The synthesis of novel benzoxazole-based ligands and their subsequent complexation with transition metals have yielded compounds with interesting structural and electronic properties.

For example, a ligand, 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, has been synthesized and complexed with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). nih.gov X-ray crystallography studies revealed that the ligand coordinates to the metal ions, resulting in complexes with good coplanarity. nih.gov This coplanarity can influence the electronic properties of the resulting complex and its potential applications.

In a different approach, the reaction of benzoxazole with rare-earth metal complexes, specifically bis(pentamethylcyclopentadienyl) allyl complexes, has been shown to proceed via deprotonation and ring-opening of the benzoxazole. acs.org This results in the formation of a bimetallic 2-isocyanophenolate-bridged species, demonstrating a novel reactivity pattern for the benzoxazole ring system in the presence of highly reactive organometallic complexes. acs.org

The coordination of metals to benzoxazole derivatives can also be used to modulate their photophysical properties. For instance, the inhibition of excited-state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazoles upon metal coordination leads to significant shifts in their fluorescence emission, a phenomenon that can be exploited for sensing applications. semanticscholar.org

The following table summarizes some examples of benzoxazole-based ligands and their metal complexes:

LigandMetal Ion(s)Key Findings
2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazoleCu(II), Co(II), Ni(II), Zn(II)Formation of coplanar complexes; stronger DNA binding affinity of complexes compared to the free ligand. nih.gov
BenzoxazoleY, Tb, DyDeprotonation and ring-opening to form bimetallic 2-isocyanophenolate-bridged complexes. acs.org
2-Trifluoroacetonylbenzoxazole derivativesZn(II), Mg(II), Ni(II), Cu(II), Pd(II), Ag(I)Synthesis of various metal complexes with determined crystal structures for some. nih.gov
2-(1'/2'-hydroxynaphthyl)benzoxazolesMg(II), Fe(II), Co(II), Ni(II), Zn(II), Cd(II)Metal coordination inhibits the ESIPT process, leading to changes in fluorescence. semanticscholar.org
4-hydroxybenzoxazolesPd(II)Formation of coordination compounds with different coordination modes depending on the ligand and palladium salt. core.ac.uk

Materials Science: Applications in Optical and Electronic Materials

The conjugated π-system and inherent fluorescence of many benzoxazole derivatives make them highly valuable in the field of materials science, particularly for optical and electronic applications. ontosight.ai Their rigid structure contributes to good thermal and photostability, which are crucial properties for materials used in electronic devices. semanticscholar.org

Benzoxazole derivatives are extensively used as fluorophores in the development of fluorescent probes and chemical sensors. periodikos.com.brperiodikos.com.brnih.govresearchgate.net Their fluorescence properties are often sensitive to the local environment, such as polarity, pH, and the presence of specific analytes, making them excellent reporters. acs.orgnih.gov

A notable application is in the detection of metal cations. For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been shown to be a fluorescent probe for magnesium cations, while its benzothiazole (B30560) analogue is selective for zinc cations. acs.org The high acidity of the fluorophenol moiety in these compounds contributes to their high sensitivity and selectivity. acs.org Similarly, bis[2-(2′-hydroxylphenyl)benzoxazole] derivatives have been developed as effective sensors for Zn2+ cations. rsc.org

Benzoxazole-based probes have also been designed for the detection of biologically relevant anions and small molecules. For instance, a fluorescent probe for biothiols (GSH/Hcy/Cys) was synthesized using a benzothiazole fluorophore with a nitroalkene recognition site. The interaction with the thiol group leads to a significant enhancement of the fluorescent signal. nih.gov

The table below provides examples of benzoxazole derivatives used as fluorescent probes and sensors:

Probe/SensorAnalyteKey Features
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleMg2+High sensitivity and selectivity due to the acidic fluorophenol moiety. acs.org
2,5-bis(benzoxazole-2-yl)benzene-1,4-diol derivativesZn2+Versatile synthetic route developed for this class of zinc sensors. rsc.org
Benzothiazole derivative with a nitroalkene groupBiothiols (GSH/Hcy/Cys)Electrophilic addition of the thiol to the nitroalkene enhances the fluorescent signal. nih.gov
Carbazole-based D–π–A benzoxazole derivativeAcid vaporsThe fibrous assembly shows a distinct fluorescent color change in the presence of strong acid vapors. rsc.org
Triphenylamine-based benzoxazole derivativeH+Protonation of the benzoxazole moiety leads to a high-contrast fluorescence change. rsc.org

The unique photophysical properties of benzoxazole derivatives have led to their application in the development of photochromic materials and laser dyes. core.ac.ukresearchgate.net Photochromic materials can reversibly change their color upon exposure to light, a property that is of interest for applications such as optical data storage and smart windows.

Benzoxazole derivatives have been investigated for their photochromic behavior, often linked to processes like excited-state intramolecular proton transfer (ESIPT). semanticscholar.org This process can be manipulated to control the absorption and emission properties of the molecule.

In the realm of laser dyes, certain benzoxazole derivatives exhibit high fluorescence quantum yields and good photostability, making them suitable for use as gain media in organic lasers. nih.govresearchgate.net For instance, 2-(4-dimethylaminostryl)benzoxazole (DMASBO) doped in a polyvinyl alcohol (PVA) film has been shown to emit a green laser when pumped with a nitrogen laser. nih.gov The rigid polymer matrix enhances the fluorescence yield by blocking non-radiative decay pathways. nih.gov Furthermore, benzochalcogenazolo-based N,O-coordinated boron difluoride complexes, including benzoxazole derivatives, have been successfully used in the fabrication of organic solid-state lasers. rsc.org

The following table highlights some benzoxazole derivatives used in photochromic materials and laser dyes:

Compound/MaterialApplicationKey Properties
2-(4-dimethylaminostryl)benzoxazole (DMASBO) in PVA filmLaser DyeEnhanced fluorescence yield in the polymer matrix, leading to green laser emission. nih.gov
Benzoxazole-based boron difluoride complexesOrganic Solid-State LasersAct as gain media with low amplified spontaneous emission (ASE) thresholds. rsc.org
4,4'-(E)-bis(benzoxazolyl)stilbene derivativesOptical BrightenersIntense fluorescence. wikipedia.org
2,5-bis(benzoxazol-2-yl)thiophene derivativesOptical BrightenersIntense fluorescence, used in applications like laundry detergents. wikipedia.org

Role as Chiral Auxiliaries and Receptors in Asymmetric Synthesis

The rigid and planar structure of the benzoxazole ring system has been exploited in the design of chiral auxiliaries and receptors for asymmetric synthesis. core.ac.ukresearchgate.net Chiral benzoxazole derivatives can be used to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a product. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Chiral Cbz-box ligands have been utilized in copper-catalyzed asymmetric 1,2-difunctionalization reactions. researchgate.net These ligands create a chiral environment around the metal center, which directs the approach of the reactants and leads to high enantioselectivity. Similarly, Rh(I)-bisphosphine complexes with chiral ligands have been employed for the asymmetric, intermolecular hydroheteroarylation of α-substituted acrylate (B77674) derivatives with benzoxazoles. bohrium.com

Furthermore, benzoxazole derivatives have been incorporated into chiral receptors for the recognition of enantiomers. acs.org For example, a chromenone-benzoxazole receptor has been shown to exhibit chiral recognition of lactic acid derivatives. acs.org The formation of diastereomeric complexes with different stabilities allows for the differentiation of the enantiomers. A new class of chiral bis(benzoxazole) has been synthesized where the achiral bis(benzoxazole) framework is chiralized by a planar chiral [2.2]paracyclophane moiety, with both enantiomeric forms being obtained with high enantiomeric excess. researchgate.net

The following table provides examples of the use of benzoxazole derivatives in asymmetric synthesis:

Chiral Benzoxazole SystemApplicationKey Features
Cu/chiral Cbz-box catalystAsymmetric 1,2-difunctionalizationEffective for the dynamic resolution of α-bromoacid derivatives. researchgate.net
Rh(I)–Bisphosphine complexesAsymmetric hydroheteroarylationProvides 2-substituted benzoxazoles with good to excellent enantioselectivities. bohrium.com
Chromenone-benzoxazole receptorsChiral recognitionDifferentiates between enantiomers of lactic acid derivatives. acs.org
Planar chiral [2.2]paracyclophane-chiralized bis(benzoxazole)Chiral LigandSynthesis of both enantiomers in high enantiomeric excess. researchgate.net
Chiral vanadyl complexes with 2-mercapto-benzoxazoleAsymmetric 1,2-alkoxy-sulfenylationCatalyzes the reaction with high enantioselectivities. acs.org

Mechanistic Probes in Biological Systems (Focus on fundamental interactions, not specific biological activity outcomes or clinical uses)

Benzoxazole derivatives serve as valuable tools for probing fundamental interactions within biological systems. chemistryjournal.netnajah.edujocpr.comijrrjournal.combenthamdirect.comingentaconnect.com Their structural similarity to naturally occurring nucleic bases, such as adenine (B156593) and guanine, allows them to interact with biopolymers like DNA and proteins through various non-covalent interactions. chemistryjournal.netnajah.edujocpr.com These interactions can be studied to understand the basic principles of molecular recognition in biological processes.

The planar aromatic nature of the benzoxazole ring facilitates intercalation into the DNA double helix. periodikos.com.brperiodikos.com.br This interaction can be monitored by changes in the photophysical properties of the benzoxazole derivative, such as an increase in fluorescence intensity upon binding. periodikos.com.brperiodikos.com.br For instance, a systematic review of benzoxazole and naphthoxazole derivatives as fluorescent DNA probes revealed that intercalation is a predominant mode of interaction, with an associated enhancement of fluorescence. periodikos.com.br

Benzoxazole derivatives can also interact with proteins through a combination of hydrogen bonding, π-π stacking, π-cation, and hydrophobic interactions. mdpi.com The oxygen and nitrogen atoms in the benzoxazole ring can act as hydrogen bond acceptors, while the aromatic ring can participate in stacking and hydrophobic interactions with the amino acid residues of a protein. mdpi.com These fundamental interactions are crucial for the affinity and selectivity of small molecules for their biological targets.

By designing and synthesizing benzoxazole derivatives with specific substituents, researchers can systematically probe the nature of these interactions. For example, the introduction of a chiral center can be used to study the stereoselectivity of binding to a chiral biological macromolecule. nih.gov Furthermore, benzoxazole derivatives have been developed to target innate immune sensors, allowing for the investigation of their activation and inhibition mechanisms at a molecular level. nih.gov

The following table summarizes the fundamental interactions of benzoxazole derivatives with biological systems:

Biological SystemType of InteractionMethod of Study
DNAIntercalationFluorescence spectroscopy, Circular Dichroism nih.govperiodikos.com.br
ProteinsHydrogen bonding, π-π stacking, π-cation interactions, hydrophobic interactionsDocking studies, X-ray crystallography mdpi.com
Innate Immune Sensors (e.g., NLRP3, TLR4)Inhibition of activationIn vitro assays monitoring signaling pathways nih.gov
Quorum Sensing SystemsInterference with virulence pathwaysMeasurement of virulence factor production acs.org

Future Research Directions and Emerging Opportunities for 2,7 Dimethyl 1,3 Benzoxazol 5 Amine Research

Development of Highly Efficient and Atom-Economical Synthetic Routes

The synthesis of substituted benzoxazoles is a well-established area of research, yet the pursuit of more efficient, sustainable, and atom-economical methods remains a key objective. rsc.org For a molecule like 2,7-Dimethyl-1,3-benzoxazol-5-amine, these advancements are crucial for enabling its study and potential application.

Traditional methods for benzoxazole (B165842) synthesis often involve the condensation of 2-aminophenols with carboxylic acids, aldehydes, or their derivatives, sometimes requiring harsh conditions, toxic reagents, or expensive catalysts. nih.govarabjchem.org Recent progress has focused on greener alternatives. For instance, the use of ionic liquids as recyclable catalysts and solvents has shown promise for the synthesis of benzoxazole derivatives with high yields and simple work-up procedures. researchgate.net Another green approach involves microwave-assisted synthesis, which can significantly reduce reaction times. rsc.org

Future research could focus on developing a one-pot synthesis for 2,7-Dimethyl-1,3-benzoxazol-5-amine from readily available precursors. rsc.org An ideal route would exhibit high atom economy, utilize environmentally benign solvents and catalysts, and allow for the straightforward introduction of the methyl and amino substituents onto the benzoxazole core. Catalytic systems based on earth-abundant metals or even metal-free conditions are particularly desirable. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Benzoxazole Derivatives

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Classical Condensation Strong acids/basesHigh temperatureWell-establishedHarsh conditions, low atom economy
Metal-Catalyzed Cyclization Cu, Pd, Fe catalystsVariesHigh yields, broad scopeCatalyst cost and toxicity arabjchem.orgorganic-chemistry.org
Ionic Liquid-Promoted Brønsted acidic ionic liquidsSolvent-free, 130°CRecyclable catalyst, high yields researchgate.netMay require specific ionic liquids
Microwave-Assisted VariousRapid heatingShort reaction times rsc.orgSpecialized equipment needed
Electrochemical Synthesis Electrochemical cellGreen conditionsAvoids toxic oxidants rsc.orgSubstrate scope can be limited

Exploration of Novel Reactivity Patterns and Chemical Transformations

The reactivity of 2,7-Dimethyl-1,3-benzoxazol-5-amine is largely unexplored, presenting a fertile ground for fundamental chemical research. The molecule possesses several reactive sites: the amino group, the aromatic benzene (B151609) ring, and the heterocyclic oxazole (B20620) ring.

The amino group is a key handle for derivatization. It can undergo a wide range of chemical transformations, such as acylation, alkylation, diazotization, and coupling reactions. nih.gov These transformations would allow for the synthesis of a library of new derivatives with potentially diverse properties. For example, the synthesis of sulfonamide derivatives from aminobenzoxazoles has been reported to yield compounds with interesting biological activities.

The benzoxazole ring itself, while aromatic and relatively stable, can participate in certain reactions. mdpi.com Electrophilic substitution on the benzene portion of the molecule could be investigated, with the existing substituents directing the position of new functional groups. Furthermore, the C2-position of the benzoxazole ring can be a site for functionalization, a strategy often employed in the synthesis of 2-substituted benzoxazoles. mdpi.comnih.gov The Smiles rearrangement is another intriguing possibility for transforming the benzoxazole scaffold. acs.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research, accelerating the discovery and development of new molecules. researchgate.net For a compound like 2,7-Dimethyl-1,3-benzoxazol-5-amine, where experimental data is scarce, ML models could be particularly valuable.

By training on large datasets of known benzoxazole derivatives and their properties, ML algorithms can predict various characteristics of this new molecule, such as its solubility, electronic properties, and potential biological activities. rsc.orgresearchgate.net This predictive power can help to prioritize experimental efforts and guide the design of new derivatives with desired functionalities.

Furthermore, AI can be employed to predict synthetic routes. Retrosynthesis prediction tools, powered by machine learning, can propose viable pathways for the preparation of 2,7-Dimethyl-1,3-benzoxazol-5-amine, potentially uncovering novel and more efficient synthetic strategies. researchgate.net These computational approaches can significantly reduce the time and resources required for synthetic route optimization.

Table 2: Potential Applications of AI/ML in 2,7-Dimethyl-1,3-benzoxazol-5-amine Research

Application AreaAI/ML TechniquePotential Outcome
Property Prediction Quantitative Structure-Activity Relationship (QSAR)Prediction of antimicrobial or anticancer activity researchgate.net
Property Prediction Graph Neural Networks (GNNs)Prediction of physicochemical properties (solubility, logP) acs.org
Synthesis Design Retrosynthesis AlgorithmsProposing novel and efficient synthetic pathways
Reaction Optimization Bayesian OptimizationOptimizing reaction conditions (temperature, catalyst loading)

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

The synthesis of benzoxazoles can involve transient intermediates that are difficult to isolate and characterize using traditional methods. researchgate.net Advanced in-situ characterization techniques offer a window into the reaction mechanism as it occurs, providing valuable kinetic and mechanistic data.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the formation of 2,7-Dimethyl-1,3-benzoxazol-5-amine in real-time. researchgate.net This allows for the identification of key intermediates and the determination of the rate-determining step of the reaction. Such insights are invaluable for optimizing reaction conditions to improve yield and minimize side products. For example, real-time monitoring of benzoxazole synthesis has been used to conclusively determine the reaction mechanism by spectroscopically evaluating the reaction intermediates. researchgate.net

Broadening the Scope of Non-Biological Applications and Fundamental Chemical Discoveries

While much of the research on benzoxazoles is driven by their biological activity, these compounds also possess interesting photophysical properties that make them suitable for a range of non-biological applications. Benzoxazole derivatives are known to be fluorescent and have been investigated as optical brighteners, fluorescent probes, and organic light-emitting diode (OLED) materials.

The specific substitution pattern of 2,7-Dimethyl-1,3-benzoxazol-5-amine, with its electron-donating amino and methyl groups, could lead to unique photophysical properties. Future research could explore its potential as a novel fluorophore, a sensor for metal ions or other analytes, or as a component in advanced materials. The study of its electronic structure and excited-state dynamics would contribute to the fundamental understanding of structure-property relationships in this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.